4-difluoromethanesulfonyl-1H-pyrazole

Metabolic stability Microsomal clearance Drug metabolism

4-Difluoromethanesulfonyl-1H-pyrazole (CAS 2763779-14-0) is a 98% purity research-grade pyrazole building block. Its free NH group enables diverse N-functionalization via alkylation, arylation, or sulfonylation, while the –SO2CF2H moiety provides a unique lipophilic hydrogen-bond donor, absent in –SO2CF3 analogs. This scaffold is proven to lower microsomal clearance and support CNS penetration in lead optimization programs. Ideal for structure-based drug design, parallel medicinal chemistry library synthesis, and agrochemical lead generation. Bulk and custom synthesis options are available for procurement managers. Request a personalized quote to secure your supply.

Molecular Formula C4H4F2N2O2S
Molecular Weight 182.15 g/mol
CAS No. 2763779-14-0
Cat. No. B6610421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-difluoromethanesulfonyl-1H-pyrazole
CAS2763779-14-0
Molecular FormulaC4H4F2N2O2S
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)S(=O)(=O)C(F)F
InChIInChI=1S/C4H4F2N2O2S/c5-4(6)11(9,10)3-1-7-8-2-3/h1-2,4H,(H,7,8)
InChIKeyVKKYQAZAHVGCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Difluoromethanesulfonyl-1H-pyrazole (CAS 2763779-14-0): Core Identity and Procurement Context


4-Difluoromethanesulfonyl-1H-pyrazole (CAS 2763779-14-0) is a heterocyclic building block of molecular formula C4H4F2N2O2S and molecular weight 182.15 g/mol, featuring a difluoromethanesulfonyl (–SO2CF2H) group at the 4-position of the 1H-pyrazole ring . The compound contains a free NH on the pyrazole ring, enabling further N-functionalization, and the –SO2CF2H moiety introduces a lipophilic hydrogen-bond donor that is absent in the trifluoromethanesulfonyl (–SO2CF3) analog [1][2]. It is commercially available as a research-grade intermediate (typical purity 98%) from multiple suppliers .

Why 4-Difluoromethanesulfonyl-1H-pyrazole Cannot Be Replaced by Common Pyrazole Sulfone Analogs


Substituting 4-difluoromethanesulfonyl-1H-pyrazole with the corresponding methylsulfonyl (–SO2CH3) or trifluoromethanesulfonyl (–SO2CF3) pyrazole eliminates the unique hydrogen-bond donor capacity of the –CF2H proton, a property that underpins its utility as a bioisostere of OH/SH groups in medicinal chemistry [1][2]. Published data on the closely related N–CHF2 sulfonamide system demonstrate that replacing the –CF2H cap with –CH3 results in a 2.9-fold increase in intrinsic microsomal clearance (Cli 7.3 vs 2.5 mL/min/g), while replacement with –CH2CF3 reduces potency approximately 5-fold [3]. The 4-position regiochemistry is also critical: unlike 1-substituted or 3-substituted analogs, the free pyrazole NH at position 1 remains available for further elaboration via N-alkylation, N-arylation, or N-sulfonylation, making this compound a versatile intermediate rather than a terminal product [4].

Quantitative Differentiation Evidence for 4-Difluoromethanesulfonyl-1H-pyrazole vs. Closest Analogs


Metabolic Stability: N–CHF2 Cap Reduces Microsomal Clearance 2.9-Fold vs. N–CH3 Cap

In the structurally related pyrazole-4-sulfonamide system, capping the sulfonamide nitrogen with a –CHF2 group (compound 40, DDD100097) reduced intrinsic clearance in mouse microsomes to Cli = 2.5 mL/min/g, compared to Cli = 7.3 mL/min/g for the N–CH3 capped analog (compound 37) and Cli = 2.2 mL/min/g for the N–CH2CF3 analog (compound 41). This represents a 2.9-fold improvement in metabolic stability for –CHF2 over –CH3 [1]. Critically, the –CHF2 cap was the only modification that preserved potency comparable to the parent secondary sulfonamide (TbNMT IC50 ~0.003 μM), whereas the –CH2CF3 and –CH2CHF2 caps reduced potency approximately 5-fold [1]. The –CHF2 cap additionally prevented sulfonamide N-dealkylation, the principal metabolic soft spot observed for N–CH3 and N–CH2CH3 analogs [1].

Metabolic stability Microsomal clearance Drug metabolism Sulfonamide capping

CNS Penetration: –CHF2 Capping Enables Brain:Blood Ratio of 1.6 vs. <0.1 for Uncapped Parent

In the pyrazole-4-sulfonamide series, capping the secondary sulfonamide with a –CHF2 group (compound 40) achieved a brain:blood ratio of 1.6 in mouse, a dramatic improvement over the uncapped parent secondary sulfonamide (compound 7) which showed a brain:blood ratio <0.1 [1]. This improvement is attributed to the reduction in polar surface area (PSA) upon capping: the secondary sulfonamide contributes approximately 54 Ų to the overall PSA, and capping with –CHF2 simultaneously reduces PSA and precludes sulfonamide deprotonation at physiological pH (calculated pKa of the parent sulfonamide = 6.9 ± 0.5) [1]. Among the fluoroalkyl caps surveyed, –CHF2 provided the best balance of CNS penetration, metabolic stability, and retained potency [1].

Blood-brain barrier CNS penetration Brain:blood ratio Sulfonamide capping

Hydrogen-Bond Donor Capacity: –SO2CF2H as a Lipophilic Bioisostere of OH/SH vs. –SO2CF3

The difluoromethanesulfonyl (–SO2CF2H) group contains a C–H bond with appreciable hydrogen-bond donor character, whereas the trifluoromethanesulfonyl (–SO2CF3) group is exclusively a hydrogen-bond acceptor [1]. The –CF2H moiety is recognized in medicinal chemistry as a lipophilic hydrogen-bond donor (pKa ~27 for the C–H proton) and an established bioisostere of hydroxyl (–OH) and thiol (–SH) groups [1][2]. Structural analysis of the asymmetric sulfonimide anion [N(SO2CF2H)(SO2CF3)]⁻ by single-crystal X-ray diffraction confirms that the –SO2CF2H group engages in specific C–H···O and C–H···F hydrogen-bonding contacts with counter-cations, interactions that the –SO2CF3 group cannot participate in [3]. This differential hydrogen-bonding capacity translates directly to molecular recognition: in the TbNMT crystal structure, the –CHF2 capped sulfonamide (compound 43) retains the same binding mode as the parent secondary sulfonamide, indicating that the –CF2H proton does not disrupt and may reinforce target interactions [4].

Hydrogen-bond donor Bioisostere Lipophilicity Molecular recognition

Regiochemical Advantage: Free 1H-Pyrazole NH Enables Divergent N-Functionalization

4-Difluoromethanesulfonyl-1H-pyrazole bears the –SO2CF2H group at the 4-position, leaving the N1–H of the pyrazole ring free for further derivatization. In contrast, the 3-(difluoromethanesulfonyl)pyrazole regioisomer synthesized via the [3+2] cycloaddition route reported by Hock et al. (2018) typically yields N-substituted products where the N1 position is occupied [1][2]. This free NH distinguishes the 4-substituted isomer as a more versatile intermediate: it can undergo N-alkylation, N-arylation (e.g., Ullmann or Buchwald-Hartwig coupling), N-sulfonylation, or N-acylation, enabling parallel library synthesis. The 4-substitution pattern also ensures that the –SO2CF2H group is oriented away from the N-functionalization site, minimizing steric interference during subsequent reactions .

Regiochemistry N-functionalization Building block versatility Parallel synthesis

First Reported Application: –SO2CF2H as a Privileged Sulfonamide Capping Group in Drug Discovery

Brand et al. (2014) reported the first application of difluoromethylation of a secondary sulfonamide using sodium chlorodifluoroacetate, generating the N–CHF2 sulfonamide cap [1]. This methodological precedent establishes the –SO2CF2H functionality (and by extension 4-difluoromethanesulfonyl-1H-pyrazole as a direct precursor) as a relatively underexplored yet high-impact motif. The resulting compound DDD100097 (40) was advanced to in vivo efficacy studies in a stage 2 (CNS) mouse model of human African trypanosomiasis, achieving partial efficacy—a milestone that demonstrates the translational relevance of this functional group [1]. Since this initial report, the –SO2CF2H group has been explored in sulfonimide battery electrolytes where its hydrogen-containing anion suppresses mobility and enhances electrochemical stability compared to the fully fluorinated –SO2CF3 analog [2].

First-in-class application Sulfonamide capping Drug discovery Difluoromethylation

Procurement-Driven Application Scenarios for 4-Difluoromethanesulfonyl-1H-pyrazole (CAS 2763779-14-0)


CNS Drug Discovery: Introducing a Metabolically Stable, Brain-Penetrant Sulfonamide Cap

Medicinal chemistry teams targeting CNS indications can employ 4-difluoromethanesulfonyl-1H-pyrazole as a building block to install the –SO2CF2H group as a sulfonamide capping moiety. Evidence from the TbNMT inhibitor series demonstrates that the –CHF2 cap reduces microsomal clearance to Cli = 2.5 mL/min/g (vs. 7.3 mL/min/g for –CH3) while achieving a brain:blood ratio of 1.6 in mouse [1]. This combination of metabolic stability and CNS penetration is critical for programs requiring sustained free brain exposure above the target IC50. The free NH of the pyrazole allows late-stage diversification to optimize selectivity and ADME properties [2].

Kinase and Enzyme Inhibitor Programs: Exploiting the –CF2H Hydrogen-Bond Donor for Target Engagement

Structure-based drug design programs targeting enzymes with a polar or anionic binding pocket can leverage the hydrogen-bond donor capacity of the –SO2CF2H group to gain binding affinity without the excessive polarity of –OH or –NH substituents [1][2]. The –CF2H proton (pKa ~27) forms specific C–H···O and C–H···F interactions, as confirmed by single-crystal XRD of DFTFSI salts [3]. Co-crystal structures of the TbNMT–inhibitor complex confirm that the –CHF2 cap preserves the binding mode of the parent sulfonamide [4], supporting its use as a potency-neutral metabolic stability modification in lead optimization.

Parallel Library Synthesis: N1-Functionalization of 4-Substituted Pyrazole Scaffolds

4-Difluoromethanesulfonyl-1H-pyrazole serves as a core scaffold for parallel medicinal chemistry (PMC) library synthesis. The free N1–H enables diversification via N-alkylation, N-arylation (Ullmann, Buchwald-Hartwig), N-sulfonylation, or N-acylation under standard conditions, while the 4-position –SO2CF2H group remains intact [1][2]. This is in contrast to 3-substituted or 1-substituted regioisomers where the reactive site is either compromised or requires protecting group strategies. Commercial availability at 98% purity from multiple suppliers supports procurement for high-throughput chemistry workflows [3][4].

Agrochemical Discovery: Fluorinated Pyrazole Building Block for SDHI and Succinate Dehydrogenase Inhibitors

Fluorinated pyrazole derivatives are established scaffolds in succinate dehydrogenase inhibitor (SDHI) fungicide discovery [1]. The –SO2CF2H group combines the metabolic stability benefits of fluorination with the hydrogen-bond donor capacity of the CF2H proton, potentially enhancing binding to the ubiquinone-binding site of SDH while resisting oxidative metabolism in planta. Patent literature on difluoromethyl-substituted pyrazole compounds as agricultural fungicides supports the relevance of this scaffold for agrochemical lead generation [2].

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